4-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide
Overview
Description
4-(2-furoyl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.10962727 g/mol and the complexity rating of the compound is 674. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Novel bis(chromenes) and bis(chromeno[3,4-c]pyridine) derivatives incorporating piperazine moiety have been synthesized, highlighting the compound's role in constructing novel chemical structures with potential biological activities. The structural elucidation of these novel compounds was established through spectral data and elemental analyses, indicating the compound's versatility in chemical synthesis and potential for further pharmacological exploration (Mekky & Sanad, 2019).
Potential Biological Activities
Anticancer Properties
A study demonstrated the synthesis of N1-(coumarin-7-yl)amidrazones incorporating N-piperazines, showing significant antitumor activity against certain cancer cell lines. This suggests the compound's potential utility in cancer treatment, highlighting its role in the development of new anticancer agents (Mustafa et al., 2011).
Alzheimer's Disease
A series of derivatives were synthesized as potential therapeutic agents for Alzheimer's disease, showing significant enzyme inhibition activity against butyrylcholinesterase, a target for Alzheimer's treatment. This study indicates the compound's relevance in developing treatments for neurodegenerative diseases (Hussain et al., 2016).
Antibacterial and Antifungal Activities
Several studies have investigated the compound's antimicrobial potential. For instance, new derivatives were synthesized and evaluated for their antibacterial activity, showing potent antibacterial effects against various bacterial strains, indicating the compound's potential as a new class of antibacterial agents with low toxicity levels (Hussain et al., 2018).
Properties
IUPAC Name |
4-(furan-2-carbonyl)-N-(4-methyl-2-oxochromen-7-yl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-13-11-18(24)27-17-12-14(4-5-15(13)17)21-20(28)23-8-6-22(7-9-23)19(25)16-3-2-10-26-16/h2-5,10-12H,6-9H2,1H3,(H,21,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMSVXUNCRNUKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)N3CCN(CC3)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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